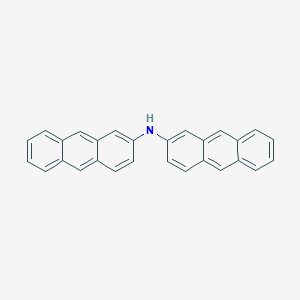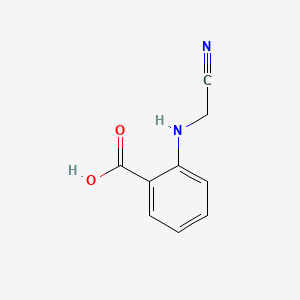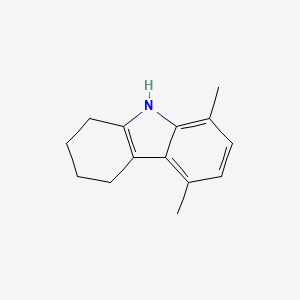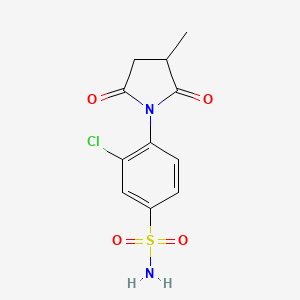
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide is an organic compound with a complex structure that includes a succinimide core, a methyl group, a chloro group, and a sulfamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide typically involves multiple steps, starting with the preparation of the succinimide core One common method involves the reaction of succinic anhydride with ammonia to form succinimideThe chloro and sulfamoylphenyl groups are introduced through substitution reactions, often using reagents such as thionyl chloride and sulfonamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfamoyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues .
類似化合物との比較
Similar Compounds
N-Bromosuccinimide: Used as a brominating agent in organic synthesis.
2-Chloro-N-(4-sulfamoylphenyl) acetamide: Another sulfonamide derivative with similar inhibitory properties.
Uniqueness
2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
30280-01-4 |
|---|---|
分子式 |
C11H11ClN2O4S |
分子量 |
302.73 g/mol |
IUPAC名 |
3-chloro-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11ClN2O4S/c1-6-4-10(15)14(11(6)16)9-3-2-7(5-8(9)12)19(13,17)18/h2-3,5-6H,4H2,1H3,(H2,13,17,18) |
InChIキー |
RIOUVMPEECOBHH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


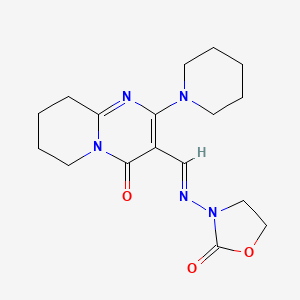
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
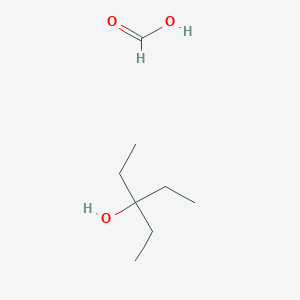
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
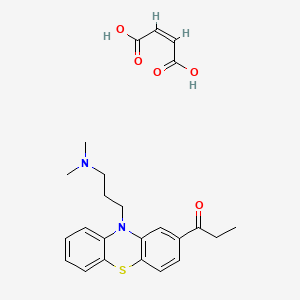

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
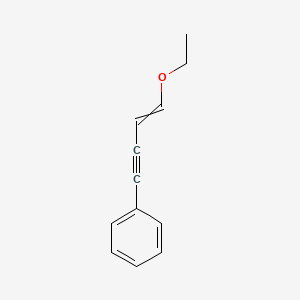
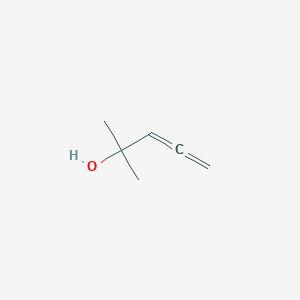
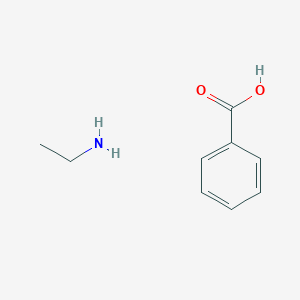
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
